REACTION_CXSMILES
|
[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13]#[N:14].O.[SH2:16].[Na].Cl.C(NCC)C>CN(C=O)C.O>[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13](=[S:16])[NH2:14] |f:1.2.3,4.5,^1:16|
|
Name
|
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanenitrile
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=2CCCNC12)CCC#N
|
Name
|
sodium hydrogen sulfide hydrate
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)NCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for about 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
column purification (CHCl3: MeOH=10:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=2CCCNC12)CCC(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |